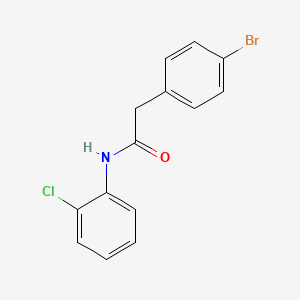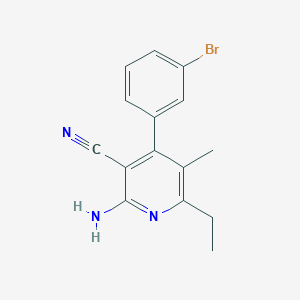
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine (CBMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its role in modulating the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In drug addiction research, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its ability to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to reduce anxiety and depression-like behaviors, as well as reduce drug-seeking behavior in models of addiction. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties, by inhibiting the growth of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is also relatively stable and can be stored for long periods of time. One limitation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine derivatives with improved pharmacological properties. Another area of interest is in the investigation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a white crystalline solid. The purity of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXHNQPEVJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)


![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)



